molecular formula C7H8N2O2 B058438 4-(Hydroxymethyl)pyridine-2-carboxamide CAS No. 119646-48-9

4-(Hydroxymethyl)pyridine-2-carboxamide

Cat. No.: B058438
CAS No.: 119646-48-9
M. Wt: 152.15 g/mol
InChI Key: SNEIGCJVCZVMKA-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)pyridine-2-carboxamide is a chemical compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a hydroxymethyl group at the 4-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)pyridine-2-carboxamide typically involves the functionalization of a pyridine ring. One common method is the hydroxymethylation of 2-carboxamide pyridine derivatives. This can be achieved through the reaction of 2-carboxamide pyridine with formaldehyde under basic conditions, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 4-(Carboxy)pyridine-2-carboxamide

    Reduction: 4-(Hydroxymethyl)pyridine-2-amine

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

4-(Hydroxymethyl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. This compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)pyridine-2-carboxylic acid
  • 4-(Methoxymethyl)pyridine-2-carboxamide
  • 4-(Hydroxymethyl)pyridine-2-amine

Uniqueness

4-(Hydroxymethyl)pyridine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxymethyl group and a carboxamide group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(hydroxymethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)6-3-5(4-10)1-2-9-6/h1-3,10H,4H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEIGCJVCZVMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630560
Record name 4-(Hydroxymethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119646-48-9
Record name 4-(Hydroxymethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethylsilyl chloride (27 mL) and a suspension of 2-cyanopyridine-4-methanol (1.6 g, 11 mmol, Reference compound 11-1) in ethanol (20 mL) were added to ethanol (14mL) at room temperature under a nitrogen atmosphere, and then the mixture was stirred at 50° C. for 5.5 hours. The mixture was allowed to stand, and water (27 mL) and sodium carbonate (2.3 g, 22 mmol) were added thereto. The solvent was evaporated under reduced pressure, ethanol (100 mL) was added thereto, and the resulting insoluble matter was filtered out. The filtrate was evaporated under reduced pressure, then the resulting residue was dried at 50° C. under reduced pressure to the title reference compound including inorganic salt.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three

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